molecular formula C6H4F3NOS B1438814 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1034566-13-6

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1438814
CAS No.: 1034566-13-6
M. Wt: 195.16 g/mol
InChI Key: FBQFBBGXQZDOQV-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde: is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with a reducing agent to convert the carboxylic acid group to an aldehyde group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization and reduction processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-methanol
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-thiol

Uniqueness

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a trifluoromethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFBBGXQZDOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656445
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034566-13-6
Record name 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
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2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
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2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
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